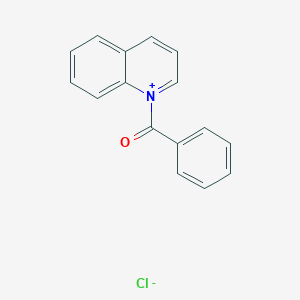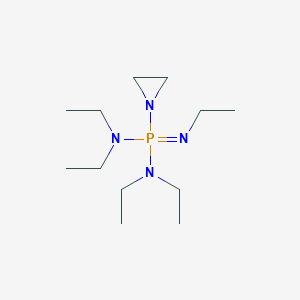![molecular formula C20H29NOS2 B14418503 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol CAS No. 84217-68-5](/img/structure/B14418503.png)
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, substituted with tert-butyl groups and a thiazole ring. This compound is used in various industrial applications, particularly as an antioxidant to prevent the degradation of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include:
Temperature: Typically around 393 K.
Catalyst: Aluminum phenoxide.
Solvent: Toluene is often used as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutene.
Conditions: Controlled temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various alkyl-substituted phenols.
科学的研究の応用
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
作用機序
The compound exerts its effects primarily through its antioxidant properties. It works by:
Inhibiting Oxidation: Prevents the oxidation of other molecules by donating hydrogen atoms.
Scavenging Free Radicals: Neutralizes free radicals, thereby preventing cellular damage.
Molecular Targets: Targets include reactive oxygen species (ROS) and free radicals.
Pathways Involved: Involves pathways related to oxidative stress and cellular defense mechanisms.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as a food additive and antioxidant.
Butylated Hydroxytoluene (BHT): Widely used as a food preservative and antioxidant.
Uniqueness
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is unique due to its thiazole ring, which enhances its antioxidant properties and makes it more effective in certain applications compared to other similar compounds.
特性
CAS番号 |
84217-68-5 |
|---|---|
分子式 |
C20H29NOS2 |
分子量 |
363.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-propan-2-ylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C20H29NOS2/c1-12(2)24-18-21-16(11-23-18)13-9-14(19(3,4)5)17(22)15(10-13)20(6,7)8/h9-12,22H,1-8H3 |
InChIキー |
DLMYJKNNAWQHIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



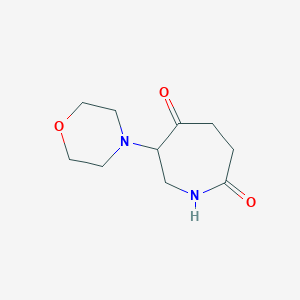
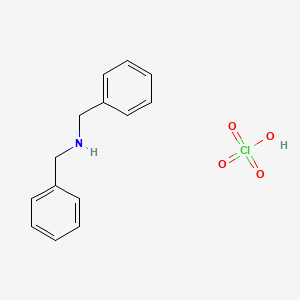
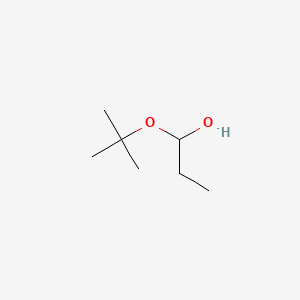


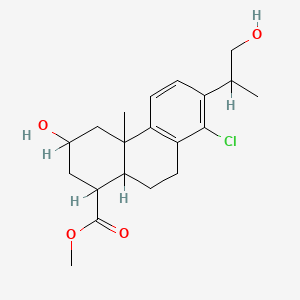
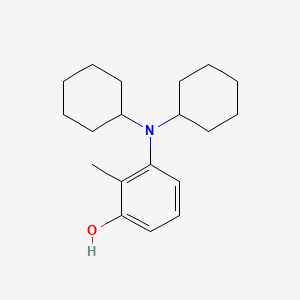

![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
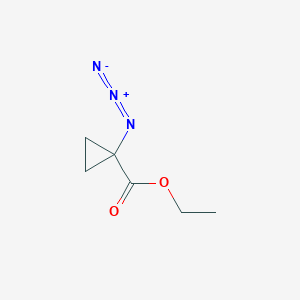
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
